(E)-methyl 3-(3-methoxyphenyl)acrylate
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Overview
Description
(E)-methyl 3-(3-methoxyphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of a methoxy group attached to the meta position of the cinnamate structure. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industry. Its molecular formula is C11H12O3, and it has a molecular weight of 192.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-methyl 3-(3-methoxyphenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of m-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of methyl m-methoxycinnamate often employs more efficient and environmentally friendly methods. For instance, the Heck reaction, which involves the coupling of aryl halides with olefins, can be used. This method utilizes palladium catalysts and is known for its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 3-(3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: m-Methoxycinnamic acid.
Reduction: m-Methoxycinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the reagents used.
Scientific Research Applications
(E)-methyl 3-(3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of fragrances, flavors, and UV-absorbing agents in sunscreens .
Mechanism of Action
The mechanism of action of methyl m-methoxycinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Methyl cinnamate: Lacks the methoxy group, resulting in different chemical properties.
Ethyl methoxycinnamate: Similar structure but with an ethyl group instead of a methyl group.
Isoamyl methoxycinnamate: Contains an isoamyl group, used primarily in sunscreens
Uniqueness: (E)-methyl 3-(3-methoxyphenyl)acrylate is unique due to the presence of the methoxy group at the meta position, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other cinnamate derivatives .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3 |
InChI Key |
NDMAAKFMVKZYIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OC |
Origin of Product |
United States |
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